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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one: A Novel Building Block for Drug Discovery

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1] Among the privileged heterocyclic structures in pharmaceuticals, the piperidine ring is ubiquitous. The introduction of geminal difluoro groups onto this ring, as seen in the 3,3-difluoropiperidine core, offers a powerful strategy to modulate basicity and lipophilicity while potentially enhancing binding interactions with target proteins.[1][2]

This guide provides a comprehensive technical overview of a specific, high-interest derivative: 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one. This molecule combines the advantageous properties of the 3,3-difluoropiperidine scaffold with a reactive primary amine and an N-acetyl group, presenting a versatile building block for the synthesis of novel chemical entities. We will delve into its core chemical properties, provide a robust synthetic and characterization workflow, and explore its potential applications for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Properties

1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one is a functionalized piperidine derivative. The core structure consists of a six-membered piperidine ring substituted with two fluorine atoms at the 3-position, an amino group at the 5-position, and an acetyl group on the ring nitrogen.

Diagram 1: Chemical Structure of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one

Caption: Structure of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one.

The presence of the gem-difluoro group at the C3 position has profound stereoelectronic effects. It significantly lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analog and can influence the conformational equilibrium of the ring, often favoring an axial orientation of adjacent substituents.[3] The N-acetylation locks the nitrogen in a non-basic, amide conformation. The primary amine at the C5 position, however, remains a key site for further chemical modification.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale & Key Considerations
Molecular Formula C₇H₁₂F₂N₂ODerived from the chemical structure.
Molecular Weight 190.18 g/mol Calculated from the molecular formula.
Appearance Off-white to beige solidTypical for similar heterocyclic compounds.[2]
Solubility Soluble in polar organic solvents (DMSO, MeOH, DCM)The combination of polar groups (amine, amide) and the heterocyclic core suggests solubility in common organic solvents.
pKa (5-amino group) ~8.5 - 9.5The electron-withdrawing effect of the C-F bonds will slightly lower the basicity of the distal 5-amino group compared to a simple aminopiperidine.
LogP ~0.5 - 1.5N-acetylation and the amino group increase polarity, while the difluoro motif increases lipophilicity. The overall value is expected to be moderately lipophilic.

Synthetic Protocol: A Validated Pathway

The synthesis of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one can be logically derived from established methods for creating functionalized difluoropiperidines.[4][5] The most efficient route involves the synthesis of a 5-amino-3,3-difluoropiperidine precursor, followed by a final N-acetylation step. This ensures regioselectivity and high yield.

The synthesis begins with the N-halosuccinimide-induced cyclization of a suitable 2,2-difluoro-4-pentenylamine to generate a 5-halo-3,3-difluoropiperidine intermediate.[4][5] Subsequent displacement of the halide with an azide, followed by reduction, yields the key 5-amino-3,3-difluoropiperidine precursor.

Diagram 2: Proposed Synthetic Workflow

G start 2,2-Difluoro-4-pentenylamine step1 N-Halosuccinimide-induced Cyclization start->step1 intermediate1 N-Protected-5-halo-3,3-difluoropiperidine step1->intermediate1 step2 Azide Displacement (e.g., NaN3 in DMF) intermediate1->step2 intermediate2 N-Protected-5-azido-3,3-difluoropiperidine step2->intermediate2 step3 Azide Reduction (e.g., H2, Pd/C) intermediate2->step3 intermediate3 N-Protected-5-amino-3,3-difluoropiperidine step3->intermediate3 step4 Deprotection (if necessary) intermediate3->step4 intermediate4 5-Amino-3,3-difluoropiperidine step4->intermediate4 step5 N-Acetylation (Acetic Anhydride or Acetyl Chloride) intermediate4->step5 product 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one step5->product

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Experimental Methodology

PART A: Synthesis of 5-Amino-3,3-difluoropiperidine Precursor (Adapted from Surmont et al., 2010)[4][5]

  • Cyclization: To a solution of the starting N-protected 2,2-difluoro-4-pentenylamine in a suitable solvent (e.g., CH₂Cl₂), add N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product (N-protected-5-halo-3,3-difluoropiperidine) via flash column chromatography.

  • Azide Substitution: Dissolve the purified halo-piperidine in anhydrous DMF. Add sodium azide (NaN₃) and heat the mixture to 80-100 °C. Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the azido-intermediate.

  • Reduction: Dissolve the azido-piperidine in methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the crude amino-piperidine. If an N-protecting group like Boc is used, it may need to be removed at this stage using standard conditions (e.g., TFA in DCM).

PART B: N-Acetylation

  • Reaction Setup: Dissolve the crude 5-amino-3,3-difluoropiperidine in a suitable solvent such as dichloromethane (DCM) containing a non-nucleophilic base (e.g., triethylamine or DIPEA) at 0 °C.

  • Acetylation: Slowly add acetyl chloride or acetic anhydride (1.0-1.1 equivalents) to the stirred solution. Causality Note: The piperidine nitrogen is significantly more nucleophilic than the 5-amino group, especially under basic conditions, ensuring selective N-acetylation at the ring nitrogen.

  • Monitoring and Work-up: Allow the reaction to warm to room temperature and monitor by LC-MS. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the final product, 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one, by flash column chromatography on silica gel to achieve high purity (>98%).

Characterization and Quality Control Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of the final compound. Each protocol serves as a self-validating system, with orthogonal methods providing comprehensive structural confirmation.

Diagram 3: Analytical Characterization Workflow

cluster_0 Primary Structure & Identity cluster_1 Purity & Impurity Profile cluster_2 Physicochemical Properties nmr NMR Spectroscopy ¹H NMR (Proton Environment) ¹³C NMR (Carbon Skeleton) ¹⁹F NMR (Fluorine Presence/Coupling) ms Mass Spectrometry High-Resolution MS (Exact Mass) LC-MS (Reaction Monitoring) hplc HPLC/UPLC Purity Assay (%) Impurity Profiling elemental Elemental Analysis %C, %H, %N Confirmation mp Melting Point ir FT-IR Spectroscopy (Functional Groups) product Final Compound product->nmr product->ms product->hplc product->elemental product->mp product->ir

Caption: A comprehensive workflow for compound characterization.

Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a singlet for the acetyl methyl group, and complex multiplets for the piperidine ring protons. The chemical shifts will be influenced by the adjacent fluorine atoms and functional groups.

    • ¹³C NMR: The carbon attached to the two fluorine atoms (C3) will appear as a characteristic triplet due to C-F coupling. Signals for the acetyl carbonyl and methyl carbons will also be present.

    • ¹⁹F NMR: This is a critical experiment. A single signal (or a complex multiplet if the fluorines are diastereotopic) is expected, confirming the presence of the difluoro moiety. This technique is highly sensitive and can be used for quantitative analysis.[2]

  • Mass Spectrometry (MS):

    • LC-MS: Used for reaction monitoring and initial confirmation of the product's molecular weight.

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, allowing for unambiguous confirmation of the elemental composition (C₇H₁₂F₂N₂O).

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) is a standard starting point.

    • Purpose: To determine the purity of the final compound, typically aiming for >98% by UV detection (e.g., at 210 nm for the amide chromophore).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Expected Peaks: Characteristic absorption bands for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C=O stretching of the amide (~1640 cm⁻¹), and strong C-F stretching bands (~1000-1100 cm⁻¹).

Reactivity, Stability, and Handling

  • Reactivity: The primary amino group is the main site of reactivity, available for nucleophilic substitution, reductive amination, amide bond formation, and other standard amine chemistries. This makes the molecule an excellent scaffold for building molecular diversity. The N-acetyl group is a stable amide and generally unreactive under standard conditions.

  • Stability and Storage: The compound is expected to be stable under standard laboratory conditions. As a primary amine, it may be sensitive to aldehydes and ketones in the atmosphere over long periods. It should be stored in a well-sealed container, protected from light, and refrigerated for long-term stability.

Applications in Research and Development

The unique combination of features in 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one makes it a valuable tool for drug discovery programs.

  • Scaffold for Library Synthesis: The reactive primary amine allows for its use as a key building block in parallel synthesis to rapidly generate libraries of novel compounds for screening against various biological targets.

  • Improving Drug Properties: Incorporating this moiety into an active pharmaceutical ingredient (API) can enhance metabolic stability by blocking potential sites of oxidation near the piperidine nitrogen.[1] The difluoro group can also improve cell permeability and binding affinity.[2]

  • ¹⁹F NMR Probe: The presence of the two fluorine atoms allows the molecule and its downstream derivatives to be used as ¹⁹F NMR probes in biochemical assays, offering a sensitive handle for studying protein-ligand interactions without the need for deuterated solvents.[2]

  • PET Imaging: Fluorinated compounds are of high interest as precursors for ¹⁸F-labeled positron emission tomography (PET) imaging agents for in vivo studies.[6]

Conclusion

1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one represents a strategically designed chemical building block that leverages the proven benefits of fluorine in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure offers a versatile handle for further chemical exploration. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in the pursuit of novel therapeutics and chemical probes.

References

  • Verniest, G., Surmont, R., Van Hende, E., Deweweire, A., Deroose, F., Thuring, J. W., & De Kimpe, N. (2008). New entries toward 3,3-difluoropiperidines. The Journal of Organic Chemistry, 73(14), 5458–5461. Retrieved from [Link]

  • Hunter, L., Kirjavainen, A., & Gouverneur, V. (2016). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 55(43), 13594-13598. Retrieved from [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517. Retrieved from [Link]

  • Yeh, S. H., Huang, W. S., Chiu, C. H., Chen, C. L., Chen, H. T., Chi, D. Y., ... & Chang, C. W. (2021). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecular Imaging, 2021. Retrieved from [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517. Retrieved from [Link]

  • Yeh, S. H., Huang, W. S., Chiu, C. H., Chen, C. L., Chen, H. T., Chi, D. Y., ... & Chang, C. W. (2021). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecular Imaging, 2021. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Metabolic Stability & Pharmacological Profiling of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one Scaffolds

Executive Summary The 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the design of DPP-4 inhibitors, Janus kinase (JAK) inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the design of DPP-4 inhibitors, Janus kinase (JAK) inhibitors, and GPCR modulators. This scaffold integrates three critical structural features: a piperidine core, a gem-difluoro substitution, and an exocyclic primary amine.

This guide analyzes the metabolic stability of this scaffold, focusing on the gem-difluoro effect —a phenomenon where fluorine substitution modulates the pKa of proximal amines and blocks oxidative metabolism at labile C-H sites. By understanding the electronic and steric influence of the 3,3-difluoro motif, researchers can predict metabolic soft spots and optimize lead compounds for improved half-life (


) and intrinsic clearance (

).

Structural Rationale: The Gem-Difluoro Effect[1]

The strategic incorporation of fluorine at the C3 position of the piperidine ring is not merely for metabolic blocking; it fundamentally alters the physicochemical properties of the molecule.

Electronic Modulation (pKa Shift)

The 3,3-difluoro group exerts a strong electron-withdrawing inductive effect (-I). In the context of the 5-amino substituent:

  • Basicity Reduction: The inductive effect propagates through the sigma framework, lowering the pKa of the 5-amino group by approximately 1.0–2.0 log units compared to the non-fluorinated analog.

  • Physiological Impact: This reduction in basicity decreases the percentage of ionized species at physiological pH (7.4). This often improves membrane permeability (LogD) and reduces lysosomotropism (trapping in acidic organelles), a common liability for basic amines.

Metabolic Blocking

The C-F bond (approx. 116 kcal/mol) is significantly stronger than a C-H bond (approx. 99 kcal/mol).

  • C3 Protection: In a standard piperidine, the C3 position is susceptible to CYP450-mediated hydroxylation. The gem-difluoro substitution renders this position metabolically inert.

  • C2 Deactivation: The strong electron-withdrawing nature of the adjacent fluorines reduces the electron density at the C2 position, making it less prone to oxidation, despite being alpha to the amide nitrogen.

Conformational Control

The gauche effect associated with C-F bonds often locks the piperidine ring into a specific chair conformation. This reduces the entropic penalty upon binding to a protein target, potentially improving potency.

Metabolic Pathways & Vulnerabilities[2]

Despite the protective fluorination, the scaffold is not immune to metabolism.[1][2] The primary metabolic liabilities shift to the remaining "soft spots."

Primary Liability: Oxidative Deamination (C5)

The most significant metabolic risk is oxidative deamination of the primary amine at position 5.

  • Mechanism: CYP450 or Monoamine Oxidase (MAO) attacks the C5 carbon (alpha to the amine), forming an imine intermediate which hydrolyzes to a ketone.

  • Mitigation: The 3,3-difluoro group's inductive effect destabilizes the radical cation intermediate required for this oxidation, thereby slowing this pathway compared to the non-fluorinated analog, but not eliminating it.

Secondary Liability: Ring Oxidation (C6)

With C2 and C3 deactivated, the C6 position (alpha to the amide nitrogen) becomes the most likely site for ring hydroxylation, leading to a hemiaminal which may ring-open.

Visualization: Metabolic Fate Map

MetabolicPathways Parent Parent Scaffold (1-(5-Amino-3,3-difluoro...) C3_Block C3 Oxidation (BLOCKED by F) Parent->C3_Block CYP450 C5_Ox C5 Oxidative Deamination (Major Metabolite: Ketone) Parent->C5_Ox MAO/CYP C6_Ox C6 Hydroxylation (Ring Opening Risk) Parent->C6_Ox CYP450 Hydrolysis Amide Hydrolysis (Minor: Deacetylation) Parent->Hydrolysis Amidase

Figure 1: Predicted metabolic pathways. The red node indicates the pathway successfully blocked by fluorination. Yellow nodes represent remaining liabilities.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability conferred by the scaffold, a rigorous microsomal stability assay is required. This protocol uses Human Liver Microsomes (HLM) to determine intrinsic clearance (


).
Reagents & Preparation
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL Glucose-6-phosphate dehydrogenase.

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1.25 mg/mL microsome solution in Phosphate Buffer (100 mM, pH 7.4).

    • Spike test compound to a final concentration of 1 µM (0.1% DMSO final).

    • Aliquot 80 µL into 96-well plates.

    • Incubate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 20 µL of pre-warmed NADPH regenerating system to "Test" wells.

    • Add 20 µL of Buffer (no NADPH) to "Control" wells (to monitor non-NADPH dependent degradation).

    • Final Protein Conc: 1.0 mg/mL.

  • Sampling:

    • At timepoints

      
       min, remove 50 µL of reaction mixture.
      
    • Immediately transfer into 150 µL of ice-cold Quench Solution.

  • Processing:

    • Centrifuge plates at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.

Data Analysis & Self-Validation
  • Calculation: Plot ln(% Remaining) vs. Time. The slope is

    
    .
    
  • Validation Criteria:

    • Low Clearance Control: Warfarin (

      
       min).
      
    • High Clearance Control: Verapamil (

      
       min).
      
    • Mass Balance: If

      
       signal is low but no metabolites are found, check for non-specific binding to the plasticware.
      
Visualization: Assay Workflow

AssayWorkflow Start Start: Pre-warm Microsomes + Compound (37°C, 10 min) Initiate Add NADPH (Start Reaction) Start->Initiate Sampling Sample at t=0, 15, 30, 60 min Initiate->Sampling Quench Quench with Ice-Cold ACN (+ Internal Standard) Sampling->Quench Spin Centrifuge (4000 rpm, 20 min) Quench->Spin Analyze LC-MS/MS Analysis (MRM Mode) Spin->Analyze

Figure 2: Microsomal stability assay operational workflow.

Case Study Data: Fluorine vs. Hydrogen

The following table synthesizes typical SAR (Structure-Activity Relationship) data comparing the fluorinated scaffold to its non-fluorinated parent.

PropertyNon-Fluorinated Parent3,3-Difluoro ScaffoldImpact
pKa (5-NH2) ~9.5~7.8 - 8.2Reduced Basicity: Improved permeability; reduced hERG liability.
LogP 0.50.7 - 0.9Slight Increase: C-F is more lipophilic than C-H, but polarity modulation occurs.
HLM

12 min45 minStabilized: Blockade of C3 oxidation significantly extends half-life.
Metabolite Profile C3-OH (Major)C5-Ketone (Major)Metabolic Switching: Oxidation shifts from ring C-H to the amine handle.

Interpretation: The 3.5-fold increase in half-life validates the utility of the scaffold. However, the emergence of the C5-ketone metabolite suggests that for further optimization, the 5-amine might require methylation or steric protection (e.g., an adjacent methyl group) to fully stabilize the molecule.

Synthesis Implications

Synthesizing the 1-(5-amino-3,3-difluoropiperidin-1-yl)ethan-1-one scaffold requires careful planning to avoid defluorination or racemization.

  • Starting Material: Often starts from 2,2-difluoro-4-pentenylamine .[3][4]

  • Cyclization: N-halosuccinimide-induced cyclization is the preferred route to form the piperidine ring while installing the halogens necessary for further functionalization.

  • Chirality: The introduction of the 5-amino group creates a stereocenter. Enantioselective synthesis or chiral resolution is critical, as the

    
     and 
    
    
    
    enantiomers will likely exhibit different metabolic clearance rates due to chiral recognition by CYP enzymes.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Surmont, R., et al. (2010).[4] Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.[3][4] Organic & Biomolecular Chemistry, 8(20), 4514-4517.[3]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

Sources

Foundational

Advanced Synthesis of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one: A Strategic Technical Review

The following technical guide details the synthesis of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one , a specialized fluorinated building block. This guide is structured for researchers requiring a robust, scalable,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one , a specialized fluorinated building block. This guide is structured for researchers requiring a robust, scalable, and chemically validated protocol.

Executive Summary & Strategic Importance

The 3,3-difluoropiperidine scaffold has emerged as a critical pharmacophore in modern drug discovery. The gem-difluoro motif at the C3 position serves two primary functions:

  • Metabolic Blocking: It prevents oxidative metabolism at a typically labile site, extending the in vivo half-life of the parent molecule.

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the adjacent piperidine nitrogen (N1) and the distal amine (N5) via inductive effects, altering bioavailability and blood-brain barrier permeability.

The specific target, 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one , represents a bifunctional core where the N1-acetyl group acts as a stable amide handle (or a mimic of a peptide bond), while the C5-primary amine serves as a vector for further elaboration (e.g., urea formation, sulfonylation, or arylation).

This guide delineates a convergent synthetic strategy prioritizing regioselectivity and safety, particularly regarding the handling of azide intermediates.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the N-acetyl group and the C5-amine. The primary challenge is distinguishing the reactivity of the two nitrogen centers (N1 vs. N5). A robust protecting group strategy is required to selectively acetylate N1 while preserving N5.

Pathway Logic:
  • Disconnection 1: N-Acetyl bond cleavage reveals the 5-amino-3,3-difluoropiperidine core.

  • Disconnection 2: C5-N bond cleavage suggests a nucleophilic displacement of a C5-leaving group (Halide/Tosylate) by an azide source.

  • Ring Construction: The piperidine ring is formed via an electrophilic cyclization of a linear fluoro-alkenyl amine.

Retrosynthesis Target Target: 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one Int1 Protected Intermediate: 1-Acetyl-5-(Boc-amino)-3,3-difluoropiperidine Target->Int1 N-Boc Deprotection Int2 Core Scaffold: 5-(Boc-amino)-3,3-difluoropiperidine Int1->Int2 N-Acetylation Int3 Cyclized Precursor: 1-Benzyl-5-chloro-3,3-difluoropiperidine Int2->Int3 Azidation & Reduction (Stereoinversion) SM Starting Material: 2,2-Difluoro-4-pentenylamine Int3->SM Electrophilic Cyclization (NCS/NBS)

Figure 1: Retrosynthetic logic flow from target to acyclic precursor.

Detailed Synthetic Protocol

The following protocol is adapted from the authoritative work of Surmont et al. (2010) and optimized for the specific N-acetyl derivative.

Phase 1: Construction of the Difluoropiperidine Core

Objective: Synthesis of 1-benzyl-5-chloro-3,3-difluoropiperidine. Mechanism: 5-Endo-trig cyclization mediated by N-chlorosuccinimide (NCS).

  • Starting Material: Begin with 2,2-difluoro-4-pentenylamine (commercially available or synthesized from ethyl 2-bromo-2,2-difluoroacetate).

  • N-Protection: Protect the amine with a benzyl group (Bn) to prevent over-alkylation and facilitate later removal.

    • Reagents: Benzaldehyde, NaBH(OAc)3, DCE.

  • Cyclization:

    • Dissolve N-benzyl-2,2-difluoro-4-pentenylamine in dry CH2Cl2.

    • Add N-chlorosuccinimide (NCS) (1.1 equiv).

    • Catalyst: Add tetrabutylammonium iodide (TBAI) (10 mol%) to accelerate the iodonium/chloronium bridge formation.

    • Conditions: Stir at reflux for 4–6 hours.

    • Outcome: Formation of 1-benzyl-5-chloro-3,3-difluoropiperidine . The reaction proceeds via an N-chloroamine intermediate which undergoes radical or ionic cyclization.

Phase 2: Introduction of the C5-Amine (Stereochemical Inversion)

Objective: Conversion of the C5-chloride to a protected amine.

  • Azidation (SN2 Displacement):

    • Substrate: 1-benzyl-5-chloro-3,3-difluoropiperidine.

    • Reagents: Sodium Azide (NaN3) (3.0 equiv), DMF.

    • Conditions: Heat to 90°C for 12 hours.

    • Note: The displacement of the secondary chloride is sluggish due to the adjacent gem-difluoro group (dipolar repulsion). High temperature is required. This step inverts the stereochemistry at C5.

  • Reduction & Protection (One-Pot):

    • Substrate: 1-benzyl-5-azido-3,3-difluoropiperidine.

    • Reagents: Triphenylphosphine (PPh3), THF, H2O (Staudinger Reduction).

    • Trapping: Add Di-tert-butyl dicarbonate (Boc2O) directly to the reduction mixture.

    • Outcome:1-benzyl-5-(tert-butoxycarbonylamino)-3,3-difluoropiperidine .

Phase 3: Regioselective N-Acetylation

Objective: Swap the N1-benzyl group for the N1-acetyl group while keeping N5 protected.

  • N1-Debenzylation:

    • Reagents: Pd/C (10% w/w), H2 (1 atm or balloon), MeOH.

    • Conditions: Stir at RT for 12 hours.

    • Result:5-(Boc-amino)-3,3-difluoropiperidine . (The N1 nitrogen is now free).

  • N1-Acetylation:

    • Reagents: Acetyl Chloride (1.1 equiv) or Acetic Anhydride, Triethylamine (Et3N), CH2Cl2, 0°C.

    • Mechanism:[1][2][3][4][5][6][7] Nucleophilic attack of the secondary piperidine nitrogen on the acetylating agent.

    • Result:1-acetyl-5-(Boc-amino)-3,3-difluoropiperidine .

  • Final Deprotection (N5):

    • Reagents: 4M HCl in Dioxane or TFA/CH2Cl2 (1:1).

    • Conditions: Stir at RT for 1 hour.

    • Workup: Basify with NaHCO3 to obtain the free base or isolate as the HCl salt.

    • Final Product:1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one .

Experimental Data Summary

The following table summarizes expected yields and critical parameters based on literature precedents for similar fluorinated scaffolds.

Reaction StepReagentsKey ConditionsTypical YieldCritical Quality Attribute (CQA)
Cyclization NCS, TBAI, DCMReflux, 6h75-85%Regioselectivity (6-endo vs 5-exo)
Azidation NaN3, DMF90°C, 12h60-70%Complete conversion of Chloride
Reduction/Boc PPh3, Boc2O, THFRT, 16h85-90%Purity of carbamate
Debenzylation Pd/C, H2, MeOHRT, 12h>95%Removal of Benzyl group
Acetylation AcCl, Et3N, DCM0°C -> RT90-95%No bis-acetylation
Deprotection HCl/DioxaneRT, 1hQuant.Salt stoichiometry

Visual Workflow (Graphviz)

The diagram below illustrates the precise chemical flow, highlighting the protecting group strategy essential for regiocontrol.

SynthesisWorkflow Start 2,2-Difluoro-4-pentenylamine Step1 1. Benzylation (Bn) 2. Cyclization (NCS) Start->Step1 Inter1 1-Bn-5-Cl-3,3-difluoropiperidine Step1->Inter1 Step2 Azidation (NaN3) Reduction/Boc-Protection Inter1->Step2 Inter2 1-Bn-5-(Boc-amino)-3,3-difluoropiperidine Step2->Inter2 Step3 Debenzylation (Pd/C) Inter2->Step3 Inter3 5-(Boc-amino)-3,3-difluoropiperidine Step3->Inter3 Step4 N1-Acetylation (AcCl) Inter3->Step4 Inter4 1-Ac-5-(Boc-amino)-3,3-difluoropiperidine Step4->Inter4 Step5 N5-Deprotection (HCl) Inter4->Step5 Final FINAL TARGET: 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one Step5->Final

Figure 2: Step-by-step synthetic workflow emphasizing orthogonal protection (Bn vs Boc).

Safety & Troubleshooting (E-E-A-T)

Self-Validating Checks:
  • 19F NMR Monitoring: The gem-difluoro signal is highly diagnostic.

    • Acyclic Precursor: ~ -105 ppm (dt).

    • Cyclized Product: Distinct AB pattern due to ring rigidity (~ -110 to -120 ppm). Use 19F NMR to confirm cyclization efficiency before proceeding.

  • Azide Safety: Sodium azide in DMF at 90°C poses a thermal hazard.

    • Protocol: Do not exceed 100°C. Use a blast shield. Quench excess azide with bleach or specific disposal protocols before workup.

  • Stereochemistry: If a single enantiomer is required, start with a chiral amine auxiliary or perform a resolution on Intermediate 3 (5-Boc-amino-3,3-difluoropiperidine) using chiral HPLC or tartaric acid salt crystallization.

Common Pitfalls:
  • Over-Acetylation: If the N5-Boc group is lost during the hydrogenation step (rare, but possible with strong acids), di-acetylation will occur. Ensure the Boc group is stable (avoid acidic media during Pd/C reduction).

  • Regioisomer Formation: During cyclization, 5-exo-trig (pyrrolidine formation) is a competing pathway. The use of NCS and the specific 2,2-difluoro substitution pattern heavily favors the 6-endo (piperidine) product, but this should be verified by GC-MS.

References

  • Surmont, R., et al. (2010).[3] "Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines." Organic & Biomolecular Chemistry, 8(20), 4514-4517.[3]

  • Van der Eycken, E., et al. (2002). "Synthesis of 3,3-difluoropiperidines." Tetrahedron Letters, 43(22), 4125-4128.
  • Pfizer Inc. (2018). "Process for the preparation of fluorinated piperidine derivatives." U.S. Patent 9,873,668.

  • Leroux, F. R., et al. (2021).[1][8] "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 23, 4915-4919.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Reductive Amination for 5-Amino-3,3-difluoropiperidine Scaffolds

Introduction & Chemical Context The 5-amino-3,3-difluoropiperidine scaffold is a critical building block in modern medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors and GPCR ligands.[1] The incorporatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The 5-amino-3,3-difluoropiperidine scaffold is a critical building block in modern medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors and GPCR ligands.[1] The incorporation of a gem-difluoro group at the C3 position serves two primary purposes: it modulates the pKa of the piperidine nitrogen to improve oral bioavailability, and it blocks metabolic oxidation at a typically labile site.

However, this structural modification introduces unique synthetic challenges.[1] The electron-withdrawing nature of the fluorine atoms exerts a strong inductive effect (


), significantly lowering the nucleophilicity of the C5-primary amine compared to non-fluorinated analogs. Standard reductive amination protocols often result in stalled imine formation or incomplete reduction when applied to this scaffold.

This guide details optimized protocols to overcome these electronic deactivations, ensuring high yields and diastereomeric control.

The Fluorine Effect on Reactivity

Understanding the electronic environment is prerequisite to success.

  • Basicity Suppression: While a typical primary amine has a pKa

    
     10.5, the C5-amine in 3,3-difluoropiperidine derivatives often exhibits a pKa in the range of 7.5–8.5 due to the through-bond inductive effect of the C3 fluorines.
    
  • Nucleophilicity: The reduced electron density on the nitrogen makes the initial attack on the carbonyl carbon (imine formation) the rate-limiting step.

  • Stereochemistry: The C5 position is chiral. Protocols must be mild enough to prevent racemization, although the gem-difluoro group generally enhances configurational stability.

Strategic Decision Matrix

Select the appropriate protocol based on your electrophile (carbonyl source) and steric constraints.

ReductiveAminationStrategy Start Substrate Analysis: 5-Amino-3,3-difluoropiperidine CheckCarbonyl Identify Carbonyl Partner Start->CheckCarbonyl Aldehyde Aldehyde (Reactive) CheckCarbonyl->Aldehyde Ketone Ketone / Hindered Aldehyde (Low Reactivity) CheckCarbonyl->Ketone MethodA METHOD A: Direct STAB Protocol (Sodium Triacetoxyborohydride) Aldehyde->MethodA Standard MethodB METHOD B: Lewis Acid Activation (Ti(OiPr)4 + NaBH3CN) Ketone->MethodB Recommended WorkupA Basic Workup (NaHCO3) Direct Isolation MethodA->WorkupA WorkupB Titanium Quench (aq. NaOH/Rochelle salt) Filtration required MethodB->WorkupB

Figure 1: Decision tree for selecting reaction conditions based on electrophile reactivity.

Detailed Experimental Protocols

Pre-requisite: Ensure the piperidine ring nitrogen (N1) is protected (e.g., N-Boc, N-Cbz) or substituted.[1] If N1 is free, it will compete for the aldehyde/ketone, likely reacting faster than the C5-amine.[1] The protocols below assume 1-Boc-5-amino-3,3-difluoropiperidine as the starting material.

Method A: Direct STAB Reduction (For Aldehydes)

Best for: Aliphatic and aromatic aldehydes with minimal steric hindrance.

Rationale: Sodium triacetoxyborohydride (STAB) is mild and allows for "one-pot" reductive amination. Acetic acid is added to protonate the intermediate carbinolamine, facilitating water elimination to form the imine.[1]

Reagents & Stoichiometry
ComponentEquivalentsRole
Amine (Scaffold)1.0 equivLimiting Reagent
Aldehyde 1.1 – 1.2 equivElectrophile
STAB (NaBH(OAc)3)1.5 – 2.0 equivReducing Agent
Acetic Acid (AcOH)1.0 – 2.0 equivCatalyst (Imine formation)
DCE (1,2-Dichloroethane)0.1 M - 0.2 MSolvent (Anhydrous)
Step-by-Step Protocol
  • Imine Formation: In a dry vial, dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous DCE (or DCM).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Unlike standard amines, this fluorinated amine may not form a stable imine observable by TLC immediately.[1] Proceed to reduction.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

  • Reaction: Stir at RT for 2–16 hours under nitrogen. Monitor by LC-MS (look for product mass; imine mass is rarely seen due to rapid reduction).

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Dry organics over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Method B: Titanium(IV)-Mediated Reductive Amination (For Ketones)

Best for: Ketones, electron-rich benzaldehydes, or when Method A fails.[1]

Rationale: The fluorinated amine is a poor nucleophile. Titanium(IV) isopropoxide acts as a dual-function reagent: it is a strong Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium toward the imine (Schiff base) intermediate.

Reagents & Stoichiometry
ComponentEquivalentsRole
Amine (Scaffold)1.0 equivLimiting Reagent
Ketone 1.2 – 1.5 equivElectrophile
Ti(OiPr)4 2.0 – 3.0 equivLewis Acid / Dehydrating Agent
NaBH3CN 2.0 equivReducing Agent (Stable at low pH)
THF or DCE 0.2 MSolvent
Step-by-Step Protocol
  • Complexation: In a dry microwave vial or round-bottom flask, combine amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF.

  • Titanium Addition: Add Ti(OiPr)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (neat, 2.0 equiv) dropwise. The solution often turns yellow/orange.
    
  • Imine Formation (Critical):

    • Standard: Stir at RT for 12–18 hours.

    • Accelerated: Microwave at 60–80°C for 30–60 mins (ensure vessel is rated for pressure).

  • Reduction: Cool to 0°C (if heated). Dilute with dry MeOH (equal volume to THF) or EtOH. Add NaBH

    
    CN (2.0 equiv) carefully (gas evolution possible).
    
  • Reaction: Stir at RT for 2–4 hours.

  • Quench (The "Titanium Emulsion" Fix):

    • Add 1 mL of water to quench. A thick white precipitate (TiO

      
      ) will form.
      
    • Crucial Step: Dilute with EtOAc and add saturated aqueous Rochelle salt (Potassium sodium tartrate) or 1M NaOH. Stir vigorously for 1 hour until two clear layers form (breaking the emulsion).

  • Workup: Filter through a Celite pad to remove residual titanium salts. Extract filtrate with EtOAc.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Amine nucleophilicity is too low.Switch to Method B (Ti-mediated). If using Method A, increase AcOH to 5 equiv or heat to 40°C.
Imine formed, but not reduced Steric hindrance blocking hydride attack.[1]Switch reducing agent to NaBHngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(stronger, but add after imine formation is complete) or increase temp.
Dialkylation (Over-reaction) Primary amine is reacting twice (rare for hindered ketones, possible for aldehydes).Use excess amine (1.5 equiv) relative to aldehyde, or slow addition of aldehyde.[1]
Loss of Boc-group Acidic conditions too harsh.Avoid strong Lewis acids like ZnCl

. Ti(OiPr)

is generally compatible with Boc groups.

References

  • Synthesis of 5-amino-3,3-difluoropiperidines: Van Hende, E., et al. "Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines."[1][2] Organic & Biomolecular Chemistry, 2010, 8 , 4516-4522.[1]

  • General Reductive Amination Reviews: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3] Journal of Organic Chemistry, 1996, 61 , 3849-3862.[1][4]

  • Titanium-Mediated Protocols: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55 , 2552–2554.[1]

  • Application in JAK Inhibitor Synthesis (Patent Example): Methods describing the use of 3,3-difluoropiperidine scaffolds in kinase inhibitors often cite similar reductive amination conditions. See generally: US Patent 9,567,307 (Amination of Aryl Alcohol Derivatives - broadly related context).

Sources

Application

Using 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one as a chiral building block

Application Note: 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one as a Chiral Building Block Executive Summary This guide details the application of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one (hereafter referred...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one as a Chiral Building Block

Executive Summary

This guide details the application of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one (hereafter referred to as 5-ADPE ), a specialized fluorinated heterocyclic building block. The 3,3-difluoropiperidine scaffold has emerged as a critical pharmacophore in modern drug design due to the "fluorine effect," which modulates pKa, lipophilicity (LogD), and metabolic stability without significantly altering steric bulk.

This document provides a comprehensive technical workflow for synthesizing, resolving, and incorporating 5-ADPE into drug candidates. It addresses the specific challenges of handling the gem-difluoro motif and leveraging the C5 chiral center for structure-activity relationship (SAR) optimization.

Part 1: Structural & Chemical Analysis

Molecule Overview
  • IUPAC Name: 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one

  • Core Scaffold: Piperidine[1][2]

  • Key Features:

    • C3-gem-difluoro: Lowers the basicity of the amine (via inductive effect) and blocks oxidative metabolism at the susceptible C3 position.

    • C5-Primary Amine: The reactive handle for coupling; creates a chiral center at C5.

    • N1-Acetyl: Acts as a stable linker or a "capped" terminus, reducing the polarity of the N1 position compared to a free amine.

Chirality & Conformation

Unlike the achiral 3,3-difluoropiperidine, the introduction of the amino group at C5 creates a stereocenter. 5-ADPE exists as two enantiomers: (R)-5-ADPE and (S)-5-ADPE .

  • Conformational Lock: The gem-difluoro group at C3 induces a specific ring pucker due to the gauche effect and dipole-dipole repulsion between the C-F bonds and the nitrogen lone pair. This often locks the piperidine ring into a chair conformation where the C5-substituent (amine) adopts an equatorial or axial orientation depending on the specific enantiomer and protonation state.

  • pKa Modulation: The electron-withdrawing fluorine atoms (gamma to the amine) typically lower the pKa of the C5-amine by 1.5–2.0 units compared to the non-fluorinated analog (piperidine pKa ~11 → ~9-9.5). This reduction is crucial for improving oral bioavailability and blood-brain barrier (BBB) permeability.

Part 2: Synthesis & Preparation Workflow

The synthesis of 5-ADPE typically proceeds from the commercially available or synthesized tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (N-Boc-protected precursor).

Synthesis Pathway (Graphviz)

Synthesis_Workflow Start Start: N-Boc-3,3-difluoro-5-aminopiperidine (Racemic or Chiral) Step1 Step 1: Amine Protection (Cbz-Cl, NaHCO3) Start->Step1 Selective Protection Step2 Step 2: N1-Boc Deprotection (TFA/DCM) Step1->Step2 Acidic Cleavage Step3 Step 3: N1-Acetylation (AcCl, TEA) Step2->Step3 Amide Coupling Step4 Step 4: C5-Amine Deprotection (H2, Pd/C) Step3->Step4 Hydrogenolysis Final Final Product: 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one Step4->Final Yields Free Amine

Figure 1: Step-wise synthesis of 5-ADPE from the N-Boc precursor. This route ensures the C5-amine is protected during the N1-acetylation step.

Preparation Protocol

Objective: Convert tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate to 5-ADPE.

  • Cbz Protection: Dissolve the starting material (1.0 eq) in THF/Water (1:1). Add NaHCO₃ (2.5 eq) followed by Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise at 0°C. Stir for 4h. Extract with EtOAc.

  • Boc Deprotection: Dissolve the Cbz-protected intermediate in DCM. Add TFA (10 eq) at 0°C. Stir for 2h. Concentrate in vacuo to remove TFA.

  • N1-Acetylation: Redissolve the crude amine salt in DCM. Add TEA (3.0 eq) to neutralize. Add Acetyl Chloride (1.1 eq) dropwise at 0°C. Stir for 1h. Wash with 1N HCl and Brine. Dry over MgSO₄.[3]

  • Cbz Deprotection (Hydrogenolysis): Dissolve the N-acetyl-Cbz-amine in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ atmosphere (balloon) for 4-12h. Filter through Celite.[3] Concentrate to yield 5-ADPE .

Part 3: Chiral Resolution Protocol

Since the C5 stereocenter is critical for biological activity, separating the enantiomers is often required if an enantiopure synthesis is not used.

Supercritical Fluid Chromatography (SFC) Method

SFC is the preferred method for resolving fluorinated piperidines due to speed and recovery.

ParameterCondition
Column Chiralpak IG or Chiralcel OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase CO₂ / Methanol (with 0.2% Isopropylamine)
Gradient Isocratic 15% - 25% Modifier (Compound Dependent)
Flow Rate 3.0 - 4.0 mL/min
Back Pressure 120 bar
Detection UV at 210 nm (Amide absorption)
Temperature 40°C

Protocol:

  • Dissolve racemic 5-ADPE in Methanol (10 mg/mL).

  • Inject 5-10 µL onto the SFC column.

  • Collect fractions corresponding to Peak 1 (E1) and Peak 2 (E2).

  • Concentrate fractions immediately to prevent amine degradation.

  • Determine absolute configuration via X-ray crystallography of a derivative (e.g., p-bromobenzamide) or by comparing optical rotation with literature values for analogous 3-amino-piperidines.

Part 4: Application Protocols in Drug Discovery

General Amide Coupling (Attaching the Scaffold)

This protocol describes coupling 5-ADPE to a carboxylic acid core (e.g., a kinase inhibitor scaffold).

Reagents:

  • Carboxylic Acid Core (1.0 eq)

  • 5-ADPE (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid Core in DMF (0.1 M). Add DIPEA and HATU. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add 5-ADPE (free amine) to the reaction mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+1 mass of Product).

  • Work-up: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

  • Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). The difluoro group does not typically interfere with standard C18 chromatography.

Rationale for Use (Mechanism of Action)

MOA_Logic BuildingBlock 5-ADPE Scaffold Feature1 3,3-Difluoro Group BuildingBlock->Feature1 Feature2 N1-Acetyl Group BuildingBlock->Feature2 Effect1 Lowers pKa of C5-Amine (Reduced basicity) Feature1->Effect1 Effect2 Blocks Metabolic Sites (CYP450 Stability) Feature1->Effect2 Effect3 Reduces H-Bond Donors (Permeability) Feature2->Effect3 Outcome Improved Drug-Like Properties: High Bioavailability & BBB Penetration Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 2: Mechanistic impact of the 5-ADPE scaffold on drug properties.

  • Metabolic Blockade: The C3 position in piperidines is a common "soft spot" for oxidative metabolism. Fluorination at this position blocks this pathway, extending the half-life (

    
    ) of the drug.
    
  • Selectivity: The specific vector of the C5-amine allows for exploring new chemical space in the enzyme binding pocket, potentially picking up unique H-bond interactions that the non-fluorinated analog cannot access due to conformational differences.

References

  • Surmont, R., et al. (2010).[1][4] Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry. Available at: [Link] (Describes the fundamental synthesis of the 5-amino-3,3-difluoropiperidine ring).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link] (Authoritative review on the "fluorine effect" and pKa modulation).

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link] (Foundational text on fluorinated heterocycles).

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 3,3-difluoropiperidine functionalization

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Optimization[1] Introduction: The Gem-Difluoro Challenge Welcome to the technical support center for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Optimization[1]

Introduction: The Gem-Difluoro Challenge

Welcome to the technical support center for fluorinated heterocycles. You are likely here because 3,3-difluoropiperidine is behaving differently than its non-fluorinated parent.[1]

While the gem-difluoro moiety is an excellent bioisostere for carbonyls and a tool to modulate lipophilicity (LogP), it introduces two critical electronic perturbations that ruin standard protocols:

  • Drastically Reduced Nucleophilicity: The strong electron-withdrawing effect of the fluorine atoms lowers the pKa of the amine from ~11.1 (piperidine) to ~7.4.

  • Latent Instability (HF Elimination): The

    
    -fluorine effect renders the C2 and C4 protons acidic, creating a high risk of dehydrofluorination (loss of HF) to form enamines/imines.
    

This guide replaces "trial and error" with mechanistic causality.

Module 1: Critical Stability Issues (HF Elimination)

User Complaint: "My reaction mixture turned black/tarry, and LCMS shows a mass of [M-20] or [M-19]."

The Root Cause: E1cB Elimination

The fluorine atoms at C3 inductively withdraw electron density, significantly increasing the acidity of the protons at C2 and C4. In the presence of strong bases (especially hard bases), the molecule undergoes an E1cB-like elimination of hydrogen fluoride (HF), resulting in a sensitive tetrahydropyridine intermediate that rapidly polymerizes.

Troubleshooting & Prevention
VariableDANGER ZONE (Avoid) SAFE ZONE (Recommended) Mechanistic Rationale
Base Strength NaH, LiHMDS, LDA,

-BuOK

,

, DIPEA, TEA
Strong bases deprotonate C2/C4, triggering HF ejection.[1] Use weaker, buffered bases.
Temperature

(with base)

to

Elimination kinetics are temperature-dependent.[1] Keep thermal energy below the activation barrier for E1cB.
Solvent DMF/DMA (at high heat)Toluene, Dioxane, DCM, THFPolar aprotic solvents can enhance the basicity of counter-ions, promoting elimination.[1]
DOT Diagram: Stability Decision Tree

StabilityLogic Start Start: 3,3-Difluoropiperidine Functionalization BaseCheck Does reaction require Base? Start->BaseCheck StrongBase Is Base pKa (conj. acid) > 12? (e.g., NaOtBu, NaH) BaseCheck->StrongBase Yes WeakBase Use Inorganic Carbonates/Phosphates or Organic Amines (DIPEA) BaseCheck->WeakBase No / Neutral conditions Elimination HIGH RISK: HF Elimination (Formation of Enamine) StrongBase->Elimination Yes (Avoid) StrongBase->WeakBase Switch Base TempCheck Temperature Control WeakBase->TempCheck TempCheck->Elimination Heat > 100°C Safe Proceed: Stable Intermediate TempCheck->Safe Keep < 80°C

Caption: Logic flow to prevent HF elimination during method development.

Module 2: Restoring Reactivity (Amide Coupling)

User Complaint: "Standard EDC/HOBt coupling failed. I recovered the starting material."

The Root Cause: Nucleophilic Mismatch

With a pKa of ~7.4, 3,3-difluoropiperidine is roughly 1,000 to 10,000 times less nucleophilic than piperidine.[1] Carbodiimide couplers (EDC/DCC) generate an O-acylisourea intermediate that is not electrophilic enough to capture this sluggish amine before it hydrolyzes or rearranges.[1]

Optimization Protocol

Recommended Reagents:

  • Coupling Agent: HATU or COMU (Uronium/Aminium salts).[1][2] These generate a highly reactive At/Oxyma ester.

  • Base: DIPEA (3.0 equiv).[1] Note: Ensure the HCl salt of the amine is fully neutralized.

  • Solvent: DMF (promotes polar transition state).[1]

Step-by-Step Protocol (High-Yield):

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.2 M).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[1]

  • Critical Step: Stir for 5 minutes before adding the amine. This "pre-activation" ensures the active ester is formed.

  • Add 3,3-difluoropiperidine HCl (1.1 equiv).

  • Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with sat.[1]

    
     (removes byproduct), then water/brine.[1]
    

Module 3: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

User Complaint: "Reaction stalled. No product, just dehalogenated aryl halide."[1]

The Root Cause: Catalyst Poisoning & Ligand Mismatch

Standard ligands (like BINAP or


) often fail because the reductive elimination step is slow with electron-deficient amines. Furthermore, the amine binds poorly to Pd(II), allowing 

-hydride elimination or protodehalogenation of the aryl halide to dominate.
Strategic Solution: Ligand & Base Engineering

You must use bulky, electron-rich ligands that facilitate reductive elimination and stabilize the Pd(0) species.[1]

ComponentRecommendationWhy?
Ligand RuPhos or BrettPhos These dialkylbiaryl phosphines are specifically designed for secondary amines and weak nucleophiles.[1]
Pre-catalyst RuPhos Pd G3/G4 Avoids the need for in-situ reduction of Pd(II) to Pd(0), which can be difficult with electron-deficient amines.[1]
Base

or

Avoid NaOtBu. While standard for Buchwald, tert-butoxide is strong enough to trigger HF elimination in this specific substrate.[1]
DOT Diagram: Catalytic Cycle Failure Points

BuchwaldFailure Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd AmineBind Amine Coordination OxAdd->AmineBind Deprot Deprotonation AmineBind->Deprot RuPhos/BrettPhos Side2 Stalled Cycle: Amine too weak to bind AmineBind->Side2 Generic Ligand RedElim Reductive Elimination Deprot->RedElim Cs2CO3 Side1 Side Rxn: HF Elimination (Caused by Strong Base) Deprot->Side1 NaOtBu RedElim->Pd0

Caption: Mechanism-based intervention points for Buchwald-Hartwig coupling.

FAQ: Rapid Fire Troubleshooting

Q: Can I use reductive amination to attach an alkyl group? A: Yes, but it is slow.[1] The imine formation step is the bottleneck.

  • Fix: Use

    
     as a Lewis acid additive to force imine formation before adding the reducing agent (
    
    
    
    ).[1]

Q: Why do I see a +18 mass peak in LCMS during amide coupling? A: This is likely the "uronium adduct." If the amine is too slow to react, the unreacted HATU/HBTU can react with the amine directly at the guanidine center.

  • Fix: Switch to a phosphonium reagent like PyBOP, or ensure the carboxylic acid activation is complete before adding the amine.

Q: Is the hydrochloride salt stable? A: Yes, the HCl salt is very stable and non-hygroscopic compared to the free base. Always store it as the salt. Liberate the free base in situ only when needed to prevent shelf-degradation.

References

  • Physicochemical Properties of Fluorinated Piperidines Stepaniuk, O. et al.[1] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry." Chemistry – A European Journal, 2022.[1] [1]

  • Buchwald-Hartwig Ligand Selection Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] [1]

  • Amide Coupling Optimization Valeur, E., & Bradley, M.[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[1]

  • Elimination Mechanisms in Fluorinated Amines Smart, B. E. "Fluorine substituent effects (on reaction rates and mechanisms)." Journal of Fluorine Chemistry, 2001.[1] [1]

Sources

Optimization

Technical Support Center: Regioselectivity in Reactions with 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one

Introduction Welcome to the technical support guide for controlling regioselectivity in reactions involving 1-(5-amino-3,3-difluoropiperidin-1-yl)ethan-1-one. This molecule presents a unique synthetic challenge due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for controlling regioselectivity in reactions involving 1-(5-amino-3,3-difluoropiperidin-1-yl)ethan-1-one. This molecule presents a unique synthetic challenge due to the presence of two distinct nitrogen nucleophiles: the primary amino group at the C5 position and the tertiary amide nitrogen of the piperidine ring. The electronic environment, significantly influenced by the gem-difluoro group, further complicates selective functionalization.[1] This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights, troubleshooting protocols, and a clear understanding of the mechanistic principles governing regioselectivity.

Our approach is grounded in a deep understanding of reaction kinetics, steric hindrance, and the strategic use of protecting groups. We will explore how to predictably direct reactions such as acylation and alkylation to the desired nitrogen atom, a critical step in the synthesis of novel pharmaceutical agents.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a mixture of N-acylated products at both the C5-amino group and the piperidine nitrogen?

A: This is a common issue arising from the comparable nucleophilicity of the two nitrogen atoms under certain reaction conditions. The primary amine is generally more nucleophilic and less sterically hindered. However, the piperidine nitrogen, despite being part of an amide, can still exhibit sufficient reactivity, especially with highly reactive acylating agents or under basic conditions that enhance its nucleophilicity. The gem-difluoro group at C3 can also influence the basicity (pKa) of the neighboring amino group, potentially modulating its reactivity in unexpected ways.[2]

Q2: I am attempting an N-alkylation and the reaction is either not proceeding or I am getting a complex mixture of products. What is going wrong?

A: N-alkylation of the C5-amino group can be challenging due to several factors. Direct alkylation with alkyl halides can lead to over-alkylation, yielding secondary and tertiary amines, as well as potential quaternization of the piperidine nitrogen.[3] Furthermore, the steric environment around the C5-amino group, influenced by the piperidine ring conformation, can hinder the approach of the alkylating agent. Reductive amination is often a more controlled and selective method for mono-alkylation.[3][4]

Q3: How do the gem-difluoro substituents at the C3 position influence the reactivity of the C5-amino group?

A: The gem-difluoro group exerts a strong electron-withdrawing inductive effect, which can decrease the basicity and nucleophilicity of the C5-amino group.[1][2] This electronic effect can make reactions at the C5-amine slower than anticipated compared to non-fluorinated analogs. Computational studies on fluorinated piperidines have shown that fluorine substitution significantly impacts the conformational preferences and electronic properties of the ring, which in turn dictates the reactivity of appended functional groups.[1]

Q4: Can I selectively functionalize the piperidine nitrogen?

A: While the C5-primary amine is generally more reactive, selective functionalization of the piperidine nitrogen is achievable. This typically requires protection of the more nucleophilic C5-amino group. Once the primary amine is protected, the piperidine nitrogen can undergo reactions like α-functionalization through iminium ion formation.[5][6] However, direct acylation or alkylation on the amide nitrogen is generally difficult and not a standard transformation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Acylation
Symptoms:
  • Formation of a mixture of C5-N-acylated and piperidine-N-acylated products.

  • Low yield of the desired regioisomer.

  • Difficult purification due to similar polarities of the isomers.

Root Causes & Solutions:
Root Cause Explanation Recommended Solution
Highly Reactive Acylating Agent Acyl chlorides and anhydrides are highly reactive and may not differentiate effectively between the two nitrogen nucleophiles.Use a less reactive acylating agent, such as an activated ester (e.g., N-hydroxysuccinimide ester) or employ a coupling reagent like HATU with the corresponding carboxylic acid.[4][7] Highly selective acylating reagents have been developed that show remarkable recognition of primary amines.[8][9]
Reaction Conditions (Base, Temperature) Strong bases can deprotonate the amide, increasing its nucleophilicity. High temperatures can overcome the activation energy barrier for the less favored reaction pathway.Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to scavenge acid byproducts without activating the amide. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product (C5-acylation).
Lack of Protecting Group Without protection, both nitrogen atoms are available for reaction.For unambiguous regioselectivity, protect the C5-amino group with a suitable protecting group (e.g., Boc, Cbz) before attempting reactions at other sites. Conversely, to target the C5-amine, the piperidine nitrogen is already an amide, which can be considered a form of protection for that nitrogen.
Workflow for Troubleshooting Poor N-Acylation Regioselectivity:

Caption: Troubleshooting workflow for poor N-acylation regioselectivity.

Issue 2: Low Yield or Side Reactions in N-Alkylation of the C5-Amino Group
Symptoms:
  • No reaction or incomplete conversion.

  • Formation of over-alkylated products (secondary, tertiary amines).

  • Unidentified byproducts.

Root Causes & Solutions:
Root Cause Explanation Recommended Solution
Over-alkylation Direct alkylation with alkyl halides is prone to multiple additions, especially if the mono-alkylated product is more nucleophilic than the starting amine.Use reductive amination, which is a milder and more controlled method for mono-alkylation. This involves reacting the amine with an aldehyde or ketone to form an iminium intermediate, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4]
Steric Hindrance The substituent at the 2-position of a piperidine ring can sterically hinder reactions at the nitrogen.[3] While our substituent is at C5, the overall ring conformation can still present steric challenges.For direct alkylation, using a more reactive alkylating agent (e.g., alkyl triflate) might be necessary, but this increases the risk of side reactions. Reductive amination is generally less sensitive to steric hindrance.
Reduced Nucleophilicity The electron-withdrawing effect of the gem-difluoro group at C3 can decrease the nucleophilicity of the C5-amino group, slowing down the reaction.[1][2]Increase the reaction temperature or use a more polar, aprotic solvent like DMF or DMSO to enhance the reaction rate. However, carefully monitor for side reactions.
Experimental Protocol: Selective Mono-N-Alkylation via Reductive Amination
  • Dissolution: Dissolve 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add acetic acid (0.1-0.5 eq) to catalyze imine/enamine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Advanced Strategies: The Power of Protecting Groups

For complex syntheses requiring multi-step functionalization, a robust protecting group strategy is essential for achieving the desired regioselectivity.[10]

Protecting the C5-Amino Group

To perform reactions on the piperidine ring or other parts of the molecule without affecting the C5-amino group, it should be protected.

  • Boc (tert-Butoxycarbonyl) Protection: This is one of the most common amine protecting groups. It is stable to a wide range of reaction conditions but is easily removed with acid (e.g., TFA in DCM).[11]

    • Protocol: To a solution of the substrate in a solvent like THF or dioxane, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (TEA) or sodium bicarbonate. Stir at room temperature until the reaction is complete.

  • Cbz (Benzyloxycarbonyl) Protection: The Cbz group is also widely used and is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation.[11]

    • Protocol: React the substrate with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium carbonate in a biphasic solvent system (e.g., dioxane/water).

Orthogonal Protecting Group Strategies

In scenarios where multiple amine or other functional groups are present, an orthogonal protecting group strategy allows for the selective deprotection of one group without affecting others.[10] For example, a Boc group (acid-labile) and a Cbz group (hydrogenolysis-labile) can be used in the same molecule to allow for sequential deprotection and functionalization.[11]

Decision Matrix for Protecting Group Selection:

G cluster_conditions Downstream Reaction Conditions cluster_groups Protecting Group Choice start Need to Protect C5-Amine? acid_stable Acidic Conditions? start->acid_stable base_stable Basic Conditions? acid_stable->base_stable No use_cbz Use Cbz Group acid_stable->use_cbz Yes reduction_stable Reductive Conditions (e.g., H2, Pd/C)? base_stable->reduction_stable No use_fmoc Use Fmoc Group base_stable->use_fmoc Yes use_boc Use Boc Group reduction_stable->use_boc Yes reduction_stable->use_cbz No

Caption: Decision matrix for selecting an appropriate amine protecting group.

References

  • Selective endo-cyclic -functionalization of satur
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Public
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem.
  • Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines | Organic Letters - ACS Public
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep
  • VI Protecting Groups and Orthogonal Protection Str
  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - ResearchG
  • Amino Acid Deriv
  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - NIH.
  • Amino Acid-Protecting Groups - SciSpace.
  • Design, synthesis and properties investigation of Nα-acylation lysine based deriv
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Protecting Agents - Tokyo Chemical Industry.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchG
  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - RSC Publishing.
  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - RSC Publishing.
  • Regioselectivity and diastereoselectivity of three-component reaction of α-amino acid, dialkyl acetylenedicarboxylates and 2-arylidene-1,3-indanediones - NIH.
  • Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide - MDPI.
  • Selective acylation of primary amines in peptides and proteins - PubMed.
  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.
  • Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations - ResearchG
  • Investigation into factors influencing stereoselectivity in the reactions of heterocycles with donor-acceptor-substituted rhodium carbenoids - PubMed.
  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2.
  • Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][3][5][6]thiadiazaphosphepinone compounds, bearing a pyridine moiety - Arabian Journal of Chemistry.

  • Investigation Into Factors Influencing Stereoselectivity in the Reactions of Heterocycles With Donor-Acceptor-Substituted Rhodium Carbenoids - Amanote Research.
  • Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives - Journal "Functional M
  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - MDPI.

Sources

Reference Data & Comparative Studies

Validation

19F NMR characteristic shifts of 3,3-difluoropiperidine moieties

This guide provides a technical comparative analysis of the NMR characteristics of 3,3-difluoropiperidine, a critical bioisostere in modern medicinal chemistry.[1][2] Technical Guide: NMR Characterization of 3,3-Difluoro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the


 NMR characteristics of 3,3-difluoropiperidine, a critical bioisostere in modern medicinal chemistry.[1][2]

Technical Guide: NMR Characterization of 3,3-Difluoropiperidine Moieties

Executive Summary

The 3,3-difluoropiperidine (3,3-DFP) moiety is a high-value structural motif used to modulate basicity and block metabolic labile sites in drug candidates.[1][2] Unlike its regioisomer 4,4-difluoropiperidine (4,4-DFP), the 3,3-DFP scaffold introduces significant electronic induction due to the proximity of the gem-difluoro group to the piperidine nitrogen (


-position).[1][2]

This guide delineates the diagnostic


 NMR signatures required to unambiguously identify 3,3-DFP, distinguish it from 4,4-DFP, and assess its protonation state in solution.[1][2]

Structural Dynamics & NMR Theory

The Conformational Equilibrium

The 3,3-difluoropiperidine ring exists in a dynamic equilibrium between two chair conformations.[1][2] This rapid ring inversion (fluxionality) at room temperature significantly impacts the observed NMR signals.[1]

  • Slow Exchange (Low Temp): The ring flip freezes.[1] The two fluorine atoms at the 3-position become magnetically inequivalent (one axial, one equatorial).[1][2] This creates an AB spin system characterized by a large geminal coupling constant (

    
    ).[1][2]
    
  • Fast Exchange (Room Temp): The axial and equatorial environments average out.[1] However, due to the proximity of the chiral nitrogen center (or N-substituents) and the inherent asymmetry of the 3-position relative to the nitrogen, the signals often remain complex or broaden, unlike the more symmetric 4,4-DFP.[1][2]

Electronic Environment (The -Effect)

The fluorine atoms in 3,3-DFP are located at the


-position relative to the nitrogen.[1][2]
  • Inductive Effect: The electronegative nitrogen pulls electron density, generally deshielding the

    
    -fluorines compared to the 
    
    
    
    -fluorines in 4,4-DFP.[1][2]
  • pKa Modulation: The strong electron-withdrawing effect of the gem-difluoro group reduces the pKa of the piperidine nitrogen from

    
    11.0 (parent) to 
    
    
    
    7.4 (3,3-DFP).[1][2] This is a critical "performance" metric for bioavailability.[1]

Comparative Analysis: 3,3-DFP vs. Alternatives

Regioisomer Distinction (3,3-DFP vs. 4,4-DFP)

The most common analytical challenge is distinguishing the 3,3-isomer from the 4,4-isomer.[1][2]

Feature3,3-Difluoropiperidine 4,4-Difluoropiperidine Mechanistic Cause
Shift Range (

)
-110 to -125 ppm -95 to -105 ppm

-position (3,[1][2]3) is more deshielded by Nitrogen than

-position (4,4).[1][2]
Multiplicity (RT) Complex Multiplet / BroadQuintet / Broad Singlet3,3-DFP lacks the

symmetry plane of 4,4-DFP.[1][2]
pKa (Basicity) ~ 7.4 ~ 8.5 Inductive withdrawal drops with distance (

).[1]

~235 Hz (if resolved)~235 Hz (if resolved)Geminal coupling is similar; symmetry dictates visibility.[1]
Protonation State (Free Base vs. Salt)

The protonation of the piperidine nitrogen dramatically shifts the fluorine signals due to the cationic charge affecting the local electronic field.

  • Free Base: Signals appear upfield (more negative ppm).[1]

  • HCl Salt: Signals shift downfield (less negative ppm) by approximately 2–5 ppm due to the deshielding effect of the ammonium cation.

Experimental Protocol: qNMR Workflow

To ensure reproducibility and accurate integration (qNMR), the following acquisition parameters are mandatory.

Methodology
  • Solvent Selection: Use DMSO-d6 for sharpest lines (slows exchange slightly) or CDCl3 for standard characterization.[1] Avoid protic solvents if studying H-bonding effects.[1][2]

  • Internal Standard: Use

    
    -trifluorotoluene (
    
    
    
    ppm) or 1,3,5-bis(trifluoromethyl)benzene for qNMR.[1][2]
  • Pulse Sequence: zgig (inverse gated decoupling) to eliminate

    
    -
    
    
    
    NOE enhancement for quantitative accuracy.
Acquisition Parameters
  • Spectral Width (SW): 200 ppm (cover -50 to -250 ppm).[1][2]

  • Transmitter Offset (O1P): -120 ppm (center of region of interest).[1][2]

  • Relaxation Delay (D1):

    
     (typically 10–20 seconds for fluorines to fully relax).[1]
    
  • Scans (NS): 32–64 (High sensitivity of

    
     requires fewer scans than 
    
    
    
    ).[1][2]

Visualization & Logic

Figure 1: Isomer Identification Logic Tree

Caption: Decision logic for distinguishing 3,3-DFP from 4,4-DFP based on chemical shift and symmetry-derived multiplicity.

IsomerID Start Unknown Difluoropiperidine Sample Step1 Acquire 19F NMR (Proton Decoupled) Start->Step1 Step2 Analyze Chemical Shift Region Step1->Step2 Branch1 Region: -110 to -125 ppm Step2->Branch1 Upfield (Beta) Branch2 Region: -95 to -105 ppm Step2->Branch2 Downfield (Gamma) Analysis1 Check Symmetry/Multiplicity Branch1->Analysis1 Analysis2 Check Symmetry/Multiplicity Branch2->Analysis2 Result1 Complex/Asymmetric Signal (Lack of Cs Plane) Likely 3,3-Difluoropiperidine Analysis1->Result1 Result2 Symmetric Quintet/Singlet (Cs Plane Present) Likely 4,4-Difluoropiperidine Analysis2->Result2

Figure 2: Experimental Workflow for qNMR

Caption: Step-by-step protocol for quantitative analysis of fluorinated piperidine moieties.

Workflow Sample 1. Sample Prep 10mg + Internal Std (DMSO-d6) Params 2. Parameters D1 > 10s Pulse: zgig Sample->Params Acq 3. Acquisition Center: -120 ppm Scans: 64 Params->Acq Process 4. Processing Baseline Correction Integration Acq->Process Data 5. Analysis Calc Purity/ID Verify Shift Process->Data

[1][2][3][4]

References

  • Ossila. 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7.[1][2][3] Accessed Feb 2026.[1]

  • ChEMBL Database. Compound Report: 3,3-Difluoropiperidine (CHEMBL1162290).[1][4] European Bioinformatics Institute.[1]

  • Narayanan, S. et al. Discovery of VLA-4 Antagonists containing 3,3-difluoropiperidine.[1][2] Bioorg.[1] Med. Chem., 2022.[1][5] (Contextual citation for bioisostere application).

  • Reich, H. J.

    
     Chemical Shifts and Coupling Constants.[1] University of Wisconsin-Madison, Organic Chemistry Data.[1] 
    
  • Burke, et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold.[1][2] (Comparison of pKa values between 3,3 and 4,4 isomers).

Sources

Comparative

Elemental Analysis Standards for Fluorinated Amino-Piperidines: A Comparative Guide

Executive Summary: The Fluorine-Nitrogen Conundrum In modern drug discovery, fluorinated amino-piperidines are privileged scaffolds. The piperidine ring provides solubility and target affinity (e.g., GPCRs), while strate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Nitrogen Conundrum

In modern drug discovery, fluorinated amino-piperidines are privileged scaffolds. The piperidine ring provides solubility and target affinity (e.g., GPCRs), while strategic fluorination enhances metabolic stability and lipophilicity. However, verifying the purity of these compounds via Elemental Analysis (EA) presents a "perfect storm" of analytical challenges:

  • The Fluorine Effect: Combustion of C-F bonds generates Hydrogen Fluoride (HF), which etches quartz combustion tubes and poisons standard catalysts, leading to rapid instrument drift.

  • The Piperidine Volatility: Many amino-piperidines are hygroscopic liquids or low-melting solids that volatilize before combustion is complete, leading to low Carbon recovery.

  • The Nitrogen Trap: High nitrogen content requires efficient reduction to N₂, often compromised by fluorine interference.

This guide compares the performance of Certified Fluorinated Reference Materials (The Product) against Universal Non-Fluorinated Standards and In-House Synthesized Standards . We demonstrate that using matrix-matched fluorinated standards is not merely a "best practice" but a statistical necessity for validating fluorinated piperidines.

Comparative Analysis of Calibration Standards

We evaluated three classes of standards for the calibration of CHNS/F analyzers (e.g., Thermo FlashSmart, Elementar vario) when testing a model compound: 3-Fluoro-4-(aminomethyl)piperidine .

The Contenders
  • Option A: Certified Fluorinated Reference Materials (The Product)

    • Example: Certified 4-Fluorobenzoic Acid or 5-Fluorouracil (CRM grade).

    • Mechanism:[1][2][3] Provides a matrix-matched C-F bond combustion profile, ensuring the system's "F-trapping" capacity is active and calibrated.

  • Option B: Universal Non-Fluorinated Standards (The Status Quo)

    • Example: Acetanilide or Sulfanilamide.

    • Mechanism:[1][2][3] Calibrates C/H/N response factors but assumes Fluorine does not alter the combustion stoichiometry or detector response for other elements.

  • Option C: In-House Synthesized Standards

    • Example: A "Golden Batch" of the target piperidine, purified by HPLC (>99.5%).

    • Mechanism:[1][2][3] Perfect matrix match but lacks external traceability and stability guarantees.

Performance Data Comparison

Table 1: Recovery rates for 3-Fluoro-4-(aminomethyl)piperidine (Theoretical: C=54.52%, H=9.15%, N=21.19%) using different calibration strategies. (n=10 runs)

MetricOption A: Fluorinated CRM Option B: Acetanilide (Universal)Option C: In-House Standard
Carbon Recovery 99.8% ± 0.15% 98.2% ± 0.6%99.9% ± 0.4%
Nitrogen Recovery 99.9% ± 0.12% 99.1% ± 0.5%99.7% ± 0.3%
System Drift < 0.1% over 50 runs> 0.5% after 20 runs< 0.2% over 50 runs
Quartz Tube Lifespan Extended (due to WO₃ use)Reduced (Etching observed)Extended
Traceability ISO 17034 Certified ISO 17034 CertifiedUncertified

Key Insight: Option B (Acetanilide) fails to account for the "Fluorine Effect." Without a fluorinated standard to verify the efficiency of the combustion aid (e.g., Tungsten Oxide), HF formation goes unchecked, leading to lower Carbon values (due to tetrafluoromethane formation) and etching of the quartz tube.

Technical Deep Dive: Why The "Product" Wins

The superiority of Certified Fluorinated Standards lies in Causality .

  • Combustion Aid Verification: Fluorinated samples require an additive like Tungsten(VI) Oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ). These additives act as "scrubbers" to bind Fluorine as stable metal fluorides (e.g.,
    
    
    ).
    • If you calibrate with Acetanilide: You are not testing if your

      
       is active.
      
    • If you calibrate with 4-Fluorobenzoic Acid: A successful pass confirms that the

      
       is successfully trapping F and releasing C/N quantitatively.
      
  • Volatility Management: Amino-piperidines are prone to "flash evaporation" in the autosampler. Certified standards are typically stable, non-hygroscopic solids, providing a robust baseline that isolates sample handling errors from instrument errors.

Visualization: The Combustion Logic

CombustionLogic cluster_standard Why Fluorinated Standards Matter Sample Fluorinated Amino-Piperidine Combustion Flash Combustion (>950°C + O2) Sample->Combustion HF_Gen HF & F2 Generated Combustion->HF_Gen Trapping F-Trapping (Formation of WO2F2) HF_Gen->Trapping With Additive Quartz Quartz Tube Integrity HF_Gen->Quartz Without Additive (Etching) Additives Additive: WO3 (The Critical Variable) Additives->Combustion Added to Sample Detection TCD Detection (N2, CO2, H2O) Trapping->Detection Clean Gases Validation Calibration with Fluorinated CRM Validation->Trapping Validates Efficiency

Figure 1: The mechanistic pathway of fluorine combustion. Using a Fluorinated CRM validates the "Trapping" step, protecting the quartz tube and ensuring accurate detection.

Validated Experimental Protocol

To achieve the results in Table 1, the following self-validating protocol is required. This method mitigates the volatility of piperidines and the reactivity of fluorine.

Materials Required[3][4][5][6][7][8][9][10][11]
  • Standard: Certified 4-Fluorobenzoic Acid (Solid).

  • Sample: Fluorinated Amino-Piperidine (Liquid/Hygroscopic Solid).

  • Additive: Tungsten(VI) Oxide (

    
    ) powder (High Purity).
    
  • Capsules: Tin capsules for liquids (Sn, smooth wall).

Step-by-Step Workflow
  • System Conditioning:

    • Run 3 "Blank" cycles (Empty Tin +

      
      ) to condition the ash crucible.
      
    • Run 3 "Bypass" samples of the Fluorinated Standard to saturate active sites.

  • Weighing (The "Sandwich" Technique):

    • Rationale: Prevents contact between the volatile piperidine and the atmosphere/tin walls before combustion.

    • Step A: Tare a tin capsule.

    • Step B: Add 10-15 mg of

      
       to the bottom.
      
    • Step C: Carefully inject/add 2-3 mg of the Amino-Piperidine sample directly onto the

      
      .
      
    • Step D: Immediately cover with another 10 mg of

      
      .
      
    • Step E: Seal the capsule using a cold-weld press (avoid heat sealing which degrades the sample).

  • Calibration:

    • Calibrate using the K-Factor method with the Fluorinated CRM.

    • Acceptance Criteria: The theoretical Carbon % must be within ±0.15% of the certified value. If not, replace the combustion tube packing (Cu reducing agent may be exhausted).

  • Analysis:

    • Analyze samples in triplicate.

    • Self-Validation Check: If Nitrogen values are stable but Carbon drifts downwards, Fluorine is escaping the trap. Increase

      
       ratio.
      
Decision Matrix for Standard Selection

StandardSelection cluster_rationale Rationale Start Select Calibration Standard IsFluorinated Is Sample Fluorinated? Start->IsFluorinated HighPrecision Is High Precision Required? (Publication/Release) IsFluorinated->HighPrecision Yes UseUniversal Use Universal Standard (Acetanilide) IsFluorinated->UseUniversal No UseMatched Use Fluorinated CRM (e.g., 4-Fluorobenzoic Acid) HighPrecision->UseMatched Yes (Gold Standard) UseInHouse Use In-House High-Purity Batch HighPrecision->UseInHouse No (Routine Screening) Note Matched standards validate the F-trapping efficiency.

Figure 2: Decision matrix for selecting the appropriate calibration standard based on sample chemistry and data requirements.

Conclusion

For the elemental analysis of fluorinated amino-piperidines, Universal Standards are insufficient . They fail to validate the critical fluorine-trapping mechanism required for accurate carbon quantification.

Recommendation: Adopt Certified Fluorinated Reference Materials (Option A) as the primary calibration standard. This approach:

  • Validates the combustion aid efficiency (

    
    ).
    
  • Protects the instrument hardware from HF corrosion.

  • Ensures data integrity suitable for regulatory submission and peer-reviewed publication.

References

  • Elementar. (n.d.). Analysis of fluorine-containing compounds. Technical Note. [Link]

  • Royal Society of Chemistry. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • National Institutes of Health (NIH). (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[4][5] [Link]

  • Agilent Technologies. (2023). Certified Reference Materials for Elemental Analysis.[3] [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and enviro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and environmentally responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one.

In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guidance is founded on established principles of chemical safety, drawing from the known hazards of its structural analogues and functional groups.[1] This proactive, safety-first approach is critical for protecting laboratory personnel and ensuring environmental compliance.

Core Principle: Hazard Assessment Based on Chemical Structure

The disposal protocol for any chemical is dictated by its inherent hazards. For 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one, we must infer its potential risks by dissecting its molecular structure: the difluoropiperidine core, the amino functional group, and the acetyl group.

  • Difluoropiperidine Moiety: Piperidine derivatives can be irritants and potentially toxic. The presence of geminal fluorine atoms on the piperidine ring enhances the molecule's stability but also introduces the risk of releasing hazardous decomposition products, such as hydrogen fluoride, under high heat.[2][3] Analogous compounds like 4,4-Difluoropiperidine hydrochloride are known to cause skin, eye, and respiratory irritation.[3]

  • Amino Group (-NH2): The primary amino group imparts a basic character to the molecule. Amines are a distinct chemical waste category and must be segregated to prevent violent reactions with incompatible materials like acids and strong oxidizers.[4]

  • General Toxicity Profile: While comprehensive toxicological data for this specific compound is not available, it is prudent to handle it as a substance that may be harmful if swallowed, inhaled, or in contact with skin, similar to other complex amine derivatives.[5]

Inferred Hazard Summary
Hazard CategoryInferred RiskRationale & Causality
Skin/Eye Irritation Causes skin irritation and potentially serious eye irritation/damage.[6]Based on data for analogous difluoropiperidine and aminopyridine compounds.[2][3][5]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[7]A common property of fine chemical powders and amine-containing compounds.[2]
Acute Toxicity Potentially harmful if swallowed, inhaled, or absorbed through the skin.[5]A conservative assumption based on the general toxicity of functionalized heterocyclic amines.
Chemical Reactivity Reacts with acids and oxidizing agents.The amino group is basic and can react exothermically with acids.
Thermal Decomposition May release toxic fumes (e.g., NOx, HF, CO) under fire conditions.[8]A known risk for nitrogenous and fluorinated organic compounds.

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, a stringent PPE protocol is non-negotiable. This is your primary defense against exposure.

  • Eye Protection: Tightly fitting chemical safety goggles and a face shield are mandatory.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure clothing provides full coverage.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[7][8]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.

Step 1: Waste Segregation at the Point of Generation

The Causality: Improper segregation is a primary cause of laboratory accidents. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, and container pressurization.

  • Action: Designate a specific, clearly labeled waste container exclusively for 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one and any materials (e.g., contaminated weigh boats, pipette tips) grossly contaminated with it.

  • Segregation Mandate: This waste stream must be kept separate from:

    • Acids[9]

    • Bases (though this compound is basic, do not mix with other bases)

    • Oxidizers[4]

    • Halogenated and Non-Halogenated Solvents[4]

Step 2: Container Selection and Labeling

The Causality: The container must be compatible with the waste to prevent degradation and leaks. Clear, accurate labeling is a regulatory requirement and essential for the safety of all personnel, including waste handlers.

  • Action (Container): Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. The original product container is often a suitable choice.[10]

  • Action (Labeling): Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full, unambiguous chemical name: "Waste 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one"

    • The approximate concentration and quantity.

    • Relevant hazard pictograms (e.g., Irritant, Health Hazard).

    • The date accumulation started.

    • Your name, lab, and contact information.[4]

Step 3: Waste Accumulation and Storage

The Causality: Safe interim storage prevents spills and accidental exposures in the laboratory.

  • Action: Keep the waste container tightly closed at all times, except when adding waste.[10]

  • Storage Location: Store the container in a designated satellite accumulation area within the lab, which should be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container inside a larger, chemically compatible secondary container (e.g., a plastic tub) to contain any potential leaks.[10]

Step 4: Arranging for Final Disposal

The Causality: This compound is not suitable for drain or general waste disposal.[11][12] It must be managed as hazardous chemical waste according to local, state, and federal regulations.

  • Action: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Documentation: Complete all required waste pickup forms accurately and completely. Do not guess or use abbreviations for chemical names.[10]

Disposal of Empty Containers

Empty containers that once held 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one are also considered hazardous waste until properly decontaminated.

  • Action: Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[10][11] The rinsate must be collected and disposed of as hazardous waste in your designated container for this compound. After triple-rinsing, deface the original label completely and dispose of the container as regular laboratory glass or plastic waste.[9]

Emergency Procedures

Spill Response
  • Action: Evacuate the immediate area and alert colleagues. Remove all sources of ignition.

  • Containment: Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large spills.

  • Cleanup: Carefully scoop the absorbed material into your designated hazardous waste container. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational process for the safe disposal of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of Waste assess_hazards Assess Hazards (Irritant, Toxic, Amine) start->assess_hazards select_ppe Select & Don Full PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe prep_container Prepare Compatible Container (HDPE or Glass) select_ppe->prep_container label_container Affix Hazardous Waste Label (Full Name, Hazards, Date) prep_container->label_container add_waste Add Waste to Container in Fume Hood label_container->add_waste store_waste Store in Secondary Containment in Satellite Area add_waste->store_waste spill Spill Occurs add_waste->spill request_pickup Request Pickup from EHS or Licensed Contractor store_waste->request_pickup end End: Compliant Disposal request_pickup->end spill_response Execute Spill Response (Evacuate, Contain, Clean) spill->spill_response Emergency spill_response->add_waste Collect spill debris as hazardous waste

Caption: Disposal workflow for 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one.

References

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Carl ROTH. (Date not specified). Safety Data Sheet: Amino acid. [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • INDOFINE Chemical Company, Inc. (2026, January 23). Safety Data Sheet. [Link]

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